6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound features fluorine substituents at the 6th position of the imidazo[1,2-a]pyridine ring and the 4th position of the phenyl ring. Its molecular formula is C13H8F2N2, and it is recognized for its potential applications in medicinal chemistry and material science due to its structural properties and biological activity .
The synthesis of 6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine typically utilizes multicomponent reactions, condensation reactions, and intramolecular cyclizations. One prominent method for synthesizing this compound is the Groebke–Blackburn–Bienaymé (GBB) reaction, which involves the condensation of an aldehyde, an amine, and an isocyanide .
The molecular structure of 6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine can be represented as follows:
This structure highlights the arrangement of atoms within the compound, emphasizing its heterocyclic nature and positions of substitution .
The molecular weight of 6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is approximately 232.21 g/mol. The presence of fluorine atoms significantly influences its electronic properties and reactivity.
6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine can participate in various chemical reactions typical for imidazo[1,2-a]pyridine derivatives. These include:
The reactivity profile of this compound allows it to serve as a versatile building block in organic synthesis. Its ability to undergo diverse transformations makes it valuable in developing new chemical entities with potential biological activity .
The mechanism of action for 6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine involves interactions with specific molecular targets. It can act as an inhibitor for certain enzymes or receptors, modulating various biological processes. The presence of fluorine enhances its binding affinity and selectivity towards these targets, making it a candidate for drug development .
6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine exhibits several notable physical properties:
Chemical properties include:
Relevant data indicates that these properties contribute to its utility in various applications within chemistry and biology .
6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine has diverse applications in scientific research:
This compound exemplifies the intersection of synthetic chemistry and biological application, highlighting its significance in ongoing research efforts across multiple disciplines.
Imidazo[1,2-a]pyridine represents a privileged scaffold in medicinal chemistry due to its distinctive bicyclic architecture, combining a five-membered imidazole ring fused with a six-membered pyridine moiety. This framework exhibits inherent hydrogen-bonding capacity and rigid planar geometry, enabling high-affinity interactions with diverse biological targets. The scaffold’s versatility is evidenced by its presence in FDA-approved drugs (e.g., sedative zolpidem and gastroprotective zolimidine) and clinical-stage candidates targeting oncology, infectious diseases, and metabolic disorders [3] [6].
Fluorination at strategic positions dramatically enhances the scaffold’s drug-like properties. 6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine exemplifies this approach, featuring:
Table 1: Key Identifiers and Properties of 6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Property | Value | Source |
---|---|---|
IUPAC Name | 6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | PubChem [2] |
Molecular Formula | C₁₃H₈F₂N₂ | PubChem [2] |
PubChem CID | 84331992 | PubChem [2] |
Alternative Designations | Ambeed code AMBH303C4C2B | Sigma-Aldrich [5] |
Physicochemical State | Crystalline solid | Sigma-Aldrich [5] |
Molecular modeling reveals that the C6-fluorine reduces electron density at N1, strengthening hinge-region hydrogen bonding in kinases. Concurrently, the 4-fluorophenyl group engages in hydrophobic stacking with residue Phe1200 in c-Met, a feature validated by crystallographic studies of analogous inhibitors [1]. Compared to non-fluorinated analogs (e.g., 2-phenylimidazo[1,2-a]pyridine, CID 735319 [4]), fluorinated derivatives exhibit up to 10-fold improved potency due to these tailored electronic and steric interactions [3].
The strategic incorporation of fluorine atoms serves multiple mechanistic roles in optimizing drug-target interactions and pharmacokinetic parameters:
Binding Affinity Enhancement:Fluorine’s high electronegativity (χ = 3.98) creates dipole moments that strengthen interactions with cationic residues (e.g., Lys/Arg) or aromatic π-systems. In c-Met inhibitors, the para-F on C2-phenyl forms a halogen bond with backbone carbonyls (distance: 3.0–3.2 Å), contributing ~1.2 kcal/mol to binding energy [1] [6]. Comparative SAR studies show fluorinated analogs achieve IC₅₀ values in the nanomolar range (e.g., 12.8 nM for c-Met inhibition), while non-fluorinated counterparts exhibit micromolar activity [1].
Metabolic Stability:Fluorine substitution at C6 blocks cytochrome P450-mediated oxidation at this electronically activated position, reducing hepatic clearance. In microsomal stability assays, 6-fluoro derivatives exhibit >50% longer half-lives than their non-fluorinated analogs [6]. Additionally, the fluorine’s steric bulk impedes nucleophilic attack on the adjacent C7 position, further enhancing metabolic resistance [3].
Permeability Optimization:Fluorines increase lipophilicity (cLogP +0.5 per fluorine) without significantly altering molecular weight. This balances aqueous solubility and membrane diffusion, as evidenced by fluorinated imidazopyridines showing 3-fold higher Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s) compared to hydrophilic analogs [1] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1